Boc-Ser(Bzl)-OH

Catalog No.
S662930
CAS No.
23680-31-1
M.F
C15H21NO5
M. Wt
295.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ser(Bzl)-OH

CAS Number

23680-31-1

Product Name

Boc-Ser(Bzl)-OH

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

DMBKPDOAQVGTST-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O

Synonyms

Boc-Ser(Bzl)-OH;23680-31-1;N-Boc-O-benzyl-L-serine;Boc-O-benzyl-L-serine;(S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoicacid;N-(tert-Butoxycarbonyl)-O-benzyl-L-serine;DMBKPDOAQVGTST-LBPRGKRZSA-N;N-alpha-tert-BOC-o-benzyl-L-serine;O-Benzyl-N-tert-butyloxycarbonylserine;N-(tert-butoxycarbonyl)-O-benzylserine;N-tert-Butoxycarbonyl-O-benzyl-L-serine;o-benzyl-n-(tert-butoxycarbonyl)-l-serine;(2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoicacid;Alanine,3-(benzyloxy)-N-carboxy-,N-tert-butylester,L-;N-((1,1-Dimethylethoxy)carbonyl)-O-(phenylmethyl)-L-serine;L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-;Boc-Ser(Bzl);L-Serine,N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)-;N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine;Boc-O-Benzylserine;AmbotzBAA1131;N-BOC-O-benzylserine;O-benzylBoc-L-serine;BOC-O-benzylL-serine;AC1L3JJR

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O

Monomer for Peptide Chain Elongation:

  • Boc-Ser(Bzl)-OH functions as a protected amino acid building block. The tert-butyloxycarbonyl (Boc) group safeguards the amine functionality, while the benzyl group protects the hydroxyl side chain. This selective protection allows for the controlled formation of peptide bonds during chain assembly [].
  • Solid-phase peptide synthesis (SPPS) is a popular technique that utilizes Boc-Ser(Bzl)-OH. The amino acid is coupled to a growing peptide chain on a solid support, enabling the stepwise addition of amino acids in a defined order [].

Investigating Protein Structure and Function:

  • By incorporating Boc-Ser(Bzl)-OH into synthetic peptides, researchers can study specific protein interactions and functionalities. This approach is valuable in understanding protein-protein interactions, enzyme mechanisms, and antibody-antigen binding [].
  • The ability to manipulate the side chain functionalities of Boc-Ser(Bzl)-OH allows for the creation of peptides with tailored properties, facilitating the investigation of structure-function relationships in proteins.

Development of Therapeutic Agents:

  • Peptide-based drugs are gaining traction in medicine due to their high target specificity and potency. Boc-Ser(Bzl)-OH serves as a building block for the synthesis of novel peptide therapeutics [].
  • Researchers can introduce modifications to the Boc-Ser(Bzl)-OH side chain to improve the pharmacokinetic properties of synthetic peptides, such as enhancing their stability and bioavailability.

Boc-Ser(Bzl)-OH, or tert-butyloxycarbonyl-O-benzyl-L-serine, is a derivative of the amino acid serine. This compound features a tert-butyloxycarbonyl (Boc) group that protects the amino group and a benzyl (Bzl) group that protects the hydroxyl group of serine. The protection of these functional groups allows for selective deprotection and further functionalization, making Boc-Ser(Bzl)-OH a valuable reagent in peptide synthesis and biochemical research. Its molecular formula is C₁₅H₂₁NO₅, with a molecular weight of 295.33 g/mol .

Boc-Ser(Bzl)-OH doesn't have a direct mechanism of action as it's a building block. However, the selective removal of the Boc and benzyl protecting groups plays a crucial role in the mechanism of peptide synthesis. The precise timing and conditions for removing these groups allow for the controlled formation of the desired peptide sequence [].

, primarily in peptide synthesis:

  • Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid, while the benzyl group can be cleaved through hydrogenolysis using palladium on carbon under hydrogen atmosphere .
  • Substitution Reactions: The hydroxyl group can undergo substitution reactions with electrophiles to introduce different functional groups.
  • Coupling Reactions: This compound is commonly used in peptide coupling reactions with other amino acids or peptide fragments to form peptide bonds.

In biological research, Boc-Ser(Bzl)-OH is utilized to study the role of serine residues in proteins and enzymes. It serves as a precursor for synthesizing peptide-based inhibitors and probes, which are essential for investigating enzyme activity and protein interactions. Additionally, it plays a role in the development of peptide-based therapeutics, including drugs and prodrugs that can be selectively activated within biological systems .

The synthesis of Boc-Ser(Bzl)-OH typically involves two main steps:

  • Protection of the Amino Group: The amino group of serine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate. This reaction yields Boc-protected serine.
  • Protection of the Hydroxyl Group: The hydroxyl group is then protected by benzylation using benzyl bromide (BzlBr) in the presence of sodium hydride (NaH). This process is usually conducted in organic solvents like dichloromethane or tetrahydrofuran under mild conditions .

Boc-Ser(Bzl)-OH has several applications across various fields:

  • Peptide Synthesis: It is extensively used in both solid-phase and solution-phase peptide synthesis due to its ability to protect functional groups selectively .
  • Pharmaceutical Industry: The compound is involved in the large-scale synthesis of peptide drugs and materials, contributing to drug development processes.
  • Biochemical Research: It aids in studying protein structure and function, particularly concerning serine's role in enzymatic activity.

Studies involving Boc-Ser(Bzl)-OH focus on its interactions within biochemical pathways, particularly how it influences enzyme activity and protein interactions. The compound's ability to act as both a hydrogen bond donor and acceptor may have implications for developing new peptides that interact with specific receptors or enzymes.

Boc-Ser(Bzl)-OH shares structural similarities with other amino acid derivatives, particularly those that also feature protecting groups for amino and hydroxyl functionalities. Below are some similar compounds:

Compound NameCAS NumberUnique Features
Boc-D-Ser(Bzl)-OH47173-80-8D-enantiomer of Boc-Ser(Bzl)-OH
Boc-Thr(Bzl)-OH23680-31-2Similar structure but features threonine instead of serine
Boc-Tyr(Bzl)-OH23680-31-3Contains tyrosine; used in synthesizing aromatic peptides
Boc-Ala(Bzl)-OH23680-31-4Features alanine; simpler structure compared to serine

Boc-Ser(Bzl)-OH's uniqueness lies in its specific combination of protecting groups tailored for serine's hydroxyl functionality, which facilitates selective reactions during peptide synthesis while maintaining stability under various reaction conditions .

XLogP3

1.9

Other CAS

23680-31-1

General Manufacturing Information

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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